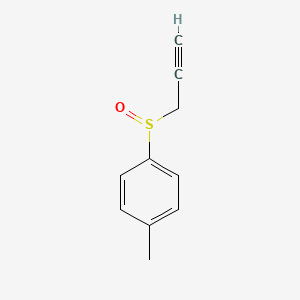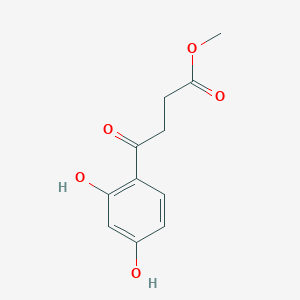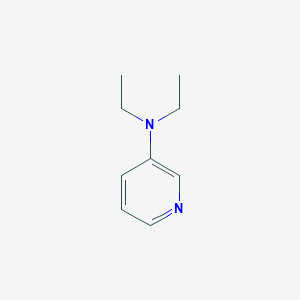
7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID is a derivative of quinolone, a class of compounds known for their diverse biological activities. This compound features a cyclohexyl group at the 7th position, a keto group at the 4th position, and a carboxylic acid group at the 3rd position of the quinoline ring. Quinolones are widely studied for their potential therapeutic applications, particularly as antibacterial and antiviral agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hydroxyquinoline-3-carboxylic acid ethyl ester.
Cyclohexyl Substitution: The cyclohexyl group is introduced at the 7th position through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and aluminum chloride as a catalyst.
Oxidation: The keto group at the 4th position is introduced through an oxidation reaction using an oxidizing agent such as potassium permanganate.
Hydrolysis: The ethyl ester group is hydrolyzed to form the carboxylic acid using an acid or base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products
Oxidation: Introduction of additional keto or hydroxyl groups.
Reduction: Formation of 7-cyclohexyl-4-hydroxy-1,4-dihydroquinoline-3-carboxylic acid.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets:
DNA Gyrase Inhibition: Similar to other quinolones, it may inhibit bacterial DNA gyrase, preventing DNA replication and transcription.
Enzyme Inhibition: The compound may inhibit various enzymes involved in cellular processes, leading to its antibacterial and antiviral effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: Known for their antibacterial and antiviral properties.
Norfloxacin: A fluoroquinolone antibiotic with a similar quinoline structure.
Ciprofloxacin: Another fluoroquinolone with broad-spectrum antibacterial activity.
Uniqueness
7-CYCLOHEXYL-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinolone derivatives .
Propriétés
Numéro CAS |
55376-48-2 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
7-cyclohexyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H17NO3/c18-15-12-7-6-11(10-4-2-1-3-5-10)8-14(12)17-9-13(15)16(19)20/h6-10H,1-5H2,(H,17,18)(H,19,20) |
Clé InChI |
DHSPAFIUAMOCAA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C2=CC3=C(C=C2)C(=O)C(=CN3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloromethyl-5-nitrobenzo[b]thiophene](/img/structure/B8638716.png)


![4-Hydroxy-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B8638732.png)







